molecular formula C8H9IZn B12096833 zinc;1,3-dimethylbenzene-6-ide;iodide

zinc;1,3-dimethylbenzene-6-ide;iodide

Cat. No.: B12096833
M. Wt: 297.4 g/mol
InChI Key: CEBUOHBHZRLYGT-UHFFFAOYSA-M
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Description

Zinc oxide eugenol (ZOE) combined with iodoform and/or calcium hydroxide is a class of root canal filling materials widely used in pediatric dentistry for pulpectomies in primary teeth. These materials are designed to address infection, promote healing, and resorb at a rate commensurate with root resorption in primary teeth . A common formulation includes zinc oxide (antimicrobial), eugenol (analgesic/anti-inflammatory), iodoform (antibacterial), and calcium hydroxide (osteogenic/alkaline pH). Examples include:

  • Endoflas: A mixture of ZOE, calcium hydroxide, and iodoform, combining resorbability and antimicrobial efficacy .
  • Vitapex/Metapex: Calcium hydroxide/iodoform pastes with rapid resorption but variable long-term success .

These materials are compared based on clinical success rates, antibacterial activity, resorption dynamics, and safety for succedaneous teeth.

Properties

Molecular Formula

C8H9IZn

Molecular Weight

297.4 g/mol

IUPAC Name

zinc;1,3-dimethylbenzene-6-ide;iodide

InChI

InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

CEBUOHBHZRLYGT-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[C-]C=C1)C.[Zn+2].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;1,3-dimethylbenzene-6-ide;iodide typically involves the reaction of 1,3-dimethylbenzene (m-xylene) with zinc and iodine. The process can be carried out in a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:

1,3-dimethylbenzene+Zn+I22,4-dimethylphenylzinc iodide\text{1,3-dimethylbenzene} + \text{Zn} + \text{I}_2 \rightarrow \text{2,4-dimethylphenylzinc iodide} 1,3-dimethylbenzene+Zn+I2​→2,4-dimethylphenylzinc iodide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Zinc;1,3-dimethylbenzene-6-ide;iodide can undergo oxidation reactions, where the zinc atom is oxidized, leading to the formation of various oxidation products.

    Reduction: This compound can also participate in reduction reactions, where it acts as a reducing agent.

    Substitution: this compound is commonly used in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides, alkoxides, and amines are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of the original compound, while substitution reactions can produce a wide range of substituted benzene derivatives.

Scientific Research Applications

Zinc;1,3-dimethylbenzene-6-ide;iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.

    Medicine: It plays a role in the synthesis of medicinal compounds, contributing to drug discovery and development.

    Industry: this compound is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of zinc;1,3-dimethylbenzene-6-ide;iodide involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Clinical Success Rates

Meta-analyses and clinical trials highlight differences in success rates over time:

Material Success Rate (6 Months) Success Rate (12–18 Months) Key Findings References
ZOE 48% 77–85% Lower early success due to slow resolution of infection; long-term stability observed .
Vitapex (Ca(OH)₂/iodoform) 78% 71–89% Faster infection resolution at 6 months but declining efficacy by 18 months .
Endoflas (ZOE/Ca(OH)₂/iodoform) 90–93.3% Sustained success due to combined antimicrobial and osteogenic properties .
Iodoform alone ≤71% High early antibacterial efficacy but poor long-term outcomes .

Key Trends :

  • ZOE and Endoflas demonstrate higher long-term success (>85%) compared to iodoform-based pastes like Vitapex .
  • Vitapex shows initial superiority in resolving periapical lesions but is less effective in teeth with advanced root resorption .
Antibacterial Efficacy

In vitro studies reveal significant differences in biofilm inhibition:

Material Biofilm Volume Reduction (30 Days) Mechanism of Action References
ZOE 35% Eugenol disrupts bacterial cell membranes .
Vitapex 51% Iodoform releases iodine, inhibiting bacterial DNA .
Iodoform alone 69% Rapid iodine release for broad-spectrum antimicrobial activity .
Calcium hydroxide <20% Alkaline pH neutralizes endotoxins but limited direct antibacterial effect .

Critical Considerations :

  • ZOE’s resistance to resorption necessitates precise filling to avoid overextension .
  • Vitapex’s rapid resorption makes it ideal for teeth near exfoliation but less durable in long-term retention .
Handling and Radiographic Outcomes
  • ZOE : Thick consistency increases voids and overfilling risks .
  • Vitapex/Endoflas : Flowable pastes improve canal adaptation but may extrude apically .

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